molecular formula C12H13N B1351798 1-(2,5-dimethylphenyl)-1H-pyrrole CAS No. 37560-44-4

1-(2,5-dimethylphenyl)-1H-pyrrole

Cat. No.: B1351798
CAS No.: 37560-44-4
M. Wt: 171.24 g/mol
InChI Key: ZHLMNAGNAPHOOK-UHFFFAOYSA-N
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Description

Palladium-Catalyzed Arylation/Cyclization Cascades

Palladium catalysis is a powerful tool for the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling of amines with aryl halides, stands as a premier method for N-arylation. organic-chemistry.orgorientjchem.org This reaction can be applied to the synthesis of N-aryl pyrroles by coupling a pre-formed pyrrole (B145914) ring with an appropriate aryl halide or, more efficiently, through a cascade approach where C-N bond formation is followed by cyclization. While direct application to pyrrole itself can be challenging, the N-arylation of pyrrole derivatives and related azoles is well-established. organic-chemistry.orgorganic-chemistry.org For instance, the coupling of pyrrole with an aryl halide like 1-bromo-2,5-dimethylbenzene would be a direct route to the target molecule, facilitated by a palladium catalyst and a suitable phosphine (B1218219) ligand.

A variety of phosphine ligands have been developed to enhance the scope and efficiency of the Buchwald-Hartwig amination, accommodating a wide range of amines and aryl halides, including sterically hindered or electronically diverse substrates. acs.org The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine (or pyrrole anion), deprotonation, and finally, reductive elimination to yield the N-aryl pyrrole and regenerate the Pd(0) catalyst. organic-chemistry.orgorientjchem.org

Catalyst SystemAryl HalideAmine/AzoleBaseSolventTemp (°C)Yield (%)Ref
Pd₂(dba)₃ / XPhosAryl triflatePyrroleK₃PO₄Toluene6084 bohrium.com
Pd(OAc)₂ / LigandAryl chloridePrimary AmineNaOtBuTolueneRT-100High acs.org
CuI / DiamineAryl iodide/bromidePyrrole, ImidazoleK₂CO₃/K₃PO₄Dioxane/DMF110Good organic-chemistry.org

This table represents general findings for N-arylation reactions and may not be specific to 1-(2,5-dimethylphenyl)-1H-pyrrole.

Silver-Catalyzed Alkyne Cyclizations for Pyrrole Scaffolds

Silver catalysts, particularly Ag(I) salts, are effective in activating carbon-carbon triple bonds towards nucleophilic attack, enabling various cyclization reactions. acs.org One strategy for pyrrole synthesis involves the silver-catalyzed cycloaddition of vinylogous diazoesters with nitriles. nih.gov This method generates substituted pyrroles by treating readily available nitriles and in situ-generated vinylogous diazoesters with a catalytic quantity of a silver(I) salt, such as silver(I) antimony hexafluoride. nih.gov While this provides a route to polysubstituted pyrroles, its direct application to N-aryl pyrroles would depend on the incorporation of the aryl group into the nitrile or diazo starting material. Another approach involves the silver-mediated oxidative coupling and cyclization of N-arylimines with alkynes to produce quinolines, showcasing silver's ability to facilitate C-H activation and cyclization cascades that could be adapted for pyrrole synthesis. acs.org

Gold-Catalyzed Hydroamination/Cyclization Protocols

Gold catalysis has emerged as a uniquely powerful method for synthesizing complex heterocyclic systems through the activation of alkynes. Gold(I) catalysts facilitate the cascade hydroamination/cyclization of α-amino ketones with alkynes to generate multi-substituted pyrroles. organic-chemistry.orgnih.govacs.org This intermolecular approach is advantageous as it uses easily accessible starting materials and exhibits high regioselectivity and broad functional group tolerance. organic-chemistry.org The mechanism is believed to involve the gold-catalyzed intermolecular hydroamination of the alkyne with the α-amino ketone to form an enamine intermediate, which then undergoes a gold-catalyzed cyclization and dehydration to furnish the pyrrole ring. organic-chemistry.org

In a related strategy, dual gold/silver catalysis can be used to convert enyne sulfonamides into substituted pyrroles, proceeding through an intramolecular cyclization followed by rearrangement. nih.gov

CatalystReactant 1Reactant 2AdditiveSolventYield (%)Ref
Au(I) complexα-Amino ketoneAlkyneMgODioxaneup to 93% organic-chemistry.org
IPrAuCl/AgNTf₂Enyne sulfonamide-DDQ (for formyl)Dioxaneup to 95% nih.gov

This table illustrates the general applicability of gold-catalyzed methods for pyrrole synthesis.

Iron- and Copper-Catalyzed Cycloaddition Approaches

Less expensive and more earth-abundant metals like iron and copper are increasingly used as catalysts for pyrrole synthesis. Iron(II) chloride can catalyze a radical cycloaddition of enamides and 2H-azirines to produce highly substituted pyrroles under mild conditions. organic-chemistry.org The reaction proceeds via a homolytic cleavage of the C-N bond in the 2H-azirine, followed by a radical cyclization pathway. organic-chemistry.org Iron catalysts have also been developed for the sustainable synthesis of pyrroles via a hydrogen autotransfer process. acs.org

Copper catalysis is particularly versatile. The classic Ullmann condensation, a copper-promoted reaction of aryl halides with amines, ethers, or thiols, is a long-standing method for C-N bond formation. wikipedia.org Modern protocols using copper(I) salts and diamine ligands allow for the N-arylation of various heterocycles, including pyrroles, often under milder conditions than traditional methods. organic-chemistry.orgorganic-chemistry.org Copper catalysts are also employed in [3+2] cycloaddition reactions, for example, between N-substituted pyrrole-2-carboxaldehydes and arylalkenes to create complex bicyclic pyrrole structures. acs.orgacs.orgnih.gov Furthermore, copper-catalyzed coupling of amines with bromoenones provides another direct route to substituted pyrroles. organic-chemistry.org

CatalystReactant 1Reactant 2SolventTemp (°C)Yield (%)Ref
FeCl₂Enamide2H-AzirineDCE120up to 85% organic-chemistry.org
CuI / DiamineAryl HalidePyrroleDioxane110Good organic-chemistry.org
Cu(OTf)₂Pyrrole-2-carboxaldehydeArylalkeneDMF120up to 85% acs.orgacs.org

This table summarizes representative iron- and copper-catalyzed pyrrole syntheses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,5-dimethylphenyl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N/c1-10-5-6-11(2)12(9-10)13-7-3-4-8-13/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHLMNAGNAPHOOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Direct C H Activation and Functionalization Strategies

Direct C-H activation is a highly desirable strategy that avoids the need for pre-functionalized starting materials. The direct arylation of pyrroles via palladium-catalyzed C-H bond activation is a powerful method for creating C-C bonds at the C2 or C5 positions of the pyrrole (B145914) ring. acs.org This approach typically involves reacting an N-substituted or N-protected pyrrole with an aryl halide in the presence of a palladium catalyst. rsc.orgacs.org While many methods focus on C-C bond formation, these strategies are crucial for building complex pyrrole-containing molecules. Metal-free, electroreductive methods for the direct C-H arylation of pyrroles have also been developed, offering a greener alternative to transition-metal catalysis. acs.org

Multicomponent Reaction Mcr Approaches to Functionalized Pyrrole Skeletons

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are highly efficient for generating molecular diversity. rsc.org The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, is a classic and highly effective two-component reaction for preparing N-substituted pyrroles. nih.govacs.org The synthesis of 1-(2,5-dimethylphenyl)-1H-pyrrole is readily achieved by reacting 2,5-hexanedione (B30556) with 2,5-dimethylaniline, often catalyzed by an acid. organic-chemistry.orgacs.org

More complex MCRs have been developed to access highly functionalized pyrroles. For example, B(C₆F₅)₃ can catalyze MCRs of vicinal tricarbonyl compounds, enamines, and various nucleophiles to install diverse functional groups at the 5α position of the pyrrole (B145914) ring. rsc.org Other MCRs utilize α-hydroxyketones, oxoacetonitriles, and primary amines to produce functionalized 3-cyanopyrroles with high atom economy. nih.gov

Electrophilic Addition and Cyclization Pathways

Green Chemistry Principles in Pyrrole Synthesis for 1-(2,5-dimethylphenyl)-1H-pyrrole

The Paal-Knorr synthesis, a classical method for preparing pyrroles from 1,4-dicarbonyl compounds and primary amines, has been a focal point for green modifications. wikipedia.orgrgmcet.edu.in Traditional approaches often require harsh conditions, such as prolonged heating in acidic media, which can be detrimental to sensitive functional groups and generate significant waste. rgmcet.edu.in Modern adaptations aim to mitigate these drawbacks through innovative techniques.

Microwave-Assisted Reaction Protocols for Enhanced Efficiency

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid heating, reduced reaction times, and often improved yields compared to conventional heating methods. nih.govbenthamscience.com In the context of the Paal-Knorr synthesis of N-aryl pyrroles, microwave-assisted protocols have demonstrated significant advantages.

The synthesis of N-substituted pyrroles can be achieved in remarkably short times, often within minutes, under microwave irradiation. utrgv.eduutrgv.edu For instance, the reaction of 2,5-hexanedione (B30556) with various primary amines has been successfully carried out in a microwave oven without the need for a solvent, highlighting the efficiency and reduced environmental impact of this technique. utrgv.edu Catalysts such as N-bromosuccinimide (NBS) or ammonium (B1175870) chloride can be employed to facilitate the reaction under microwave conditions, leading to excellent yields in a fraction of the time required for conventional heating. utrgv.eduutrgv.edu

One study reported the synthesis of various N-substituted pyrroles from 2,5-dimethoxytetrahydrofuran (B146720) and primary amines using ammonium chloride as a catalyst under solvent-free microwave irradiation. The reactions were completed in 5-8 minutes with excellent yields. utrgv.edu Another report detailed a rapid, solvent-free, microwave-induced synthesis of N-substituted pyrroles from 2,5-hexanedione and primary amines catalyzed by NBS, with reaction times as short as 3-8 minutes. utrgv.edu

While a specific protocol for the microwave-assisted synthesis of this compound is not detailed in the reviewed literature, the data for analogous compounds strongly suggest its feasibility and potential benefits. The following table illustrates typical conditions and outcomes for the microwave-assisted Paal-Knorr synthesis of related N-aryl pyrroles.

AmineCatalystPower (W)Time (min)Yield (%)Reference
Aniline (B41778)NH4Cl3005-890 utrgv.edu
4-BromoanilineNH4Cl3005-892 utrgv.edu
4-ChloroanilineNH4Cl3005-888 utrgv.edu
AnilineNBS3003-895 utrgv.edu
4-MethoxyanilineNBS3003-896 utrgv.edu

Aqueous Medium Synthesis Methodologies for N-Aryl Pyrroles

The use of water as a reaction solvent is a cornerstone of green chemistry, offering advantages in terms of safety, cost, and environmental impact. The Paal-Knorr synthesis of N-substituted pyrroles has been successfully adapted to aqueous conditions, often with excellent results. researchgate.netresearchgate.net

Research has shown that water can serve as a suitable medium for the Paal-Knorr condensation of 1,4-diones with primary amines, leading to high yields of N-substituted 2,5-dimethylpyrroles. researchgate.netresearchgate.net In some cases, the reaction can proceed efficiently in water at elevated temperatures without the need for an additional catalyst. researchgate.net This approach simplifies the work-up procedure and minimizes the use of volatile organic solvents.

For example, the synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole was achieved in high yield by reacting 2,5-hexanedione and aniline in water at 100°C. A comparative study demonstrated that water was a superior solvent for this transformation compared to several common organic solvents. researchgate.netresearchgate.net

The following table presents data on the synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole in various solvents, highlighting the efficacy of water as a green alternative.

SolventTemperature (°C)Time (min)Yield (%)Reference
Water1001592 researchgate.net
Ethanol781578 researchgate.net
Methanol651565 researchgate.net
Acetonitrile821580 researchgate.net
Toluene1111575 researchgate.net
Hexane (B92381)691569 researchgate.net
None1001525 researchgate.net

Heterogeneous Catalysis (e.g., Graphene Oxide) in Pyrrole Formation

Heterogeneous catalysts offer significant advantages in terms of ease of separation from the reaction mixture, reusability, and often milder reaction conditions. In the synthesis of N-aryl pyrroles, various solid catalysts have been explored to enhance the efficiency and sustainability of the Paal-Knorr reaction.

Graphene oxide (GO) has emerged as a highly effective and recyclable heterogeneous acid catalyst for the synthesis of N-substituted pyrroles. researchgate.net The oxygen-containing functional groups on the surface of graphene oxide, such as carboxylic and sulfonic acids, are believed to be responsible for its catalytic activity. researchgate.net

A study on the synthesis of 2,5-dimethyl-N-phenyl pyrrole using graphene oxide as a catalyst demonstrated its high efficiency. The effects of catalyst loading, temperature, and solvent were investigated, revealing that polar protic solvents were favorable for the reaction. The graphene oxide catalyst could be easily recovered and reused multiple times without a significant loss of its catalytic performance. researchgate.net

The reusability of the graphene oxide catalyst is a key feature for its application in sustainable synthesis. The following table summarizes the reusability of graphene oxide in the synthesis of 2,5-dimethyl-N-phenyl pyrrole.

CycleYield (%)
190
289
388
487
585

Reaction conditions: 40 °C, 5 mg GO, 2 ml solvent, 8 h, 5.0 mmol aniline and 2.5 mmol 2,5-hexanedione. researchgate.net

Other heterogeneous catalysts, such as silica-supported bismuth(III) chloride, have also been shown to be effective and recyclable for the Paal-Knorr synthesis of pyrroles under mild conditions. capes.gov.br

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the definitive structural assignment of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques enables a complete and unambiguous assignment of all proton and carbon resonances.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Aromatic and Aliphatic Protons

The ¹H NMR spectrum of this compound provides crucial information regarding the number, environment, and coupling interactions of the protons. The spectrum is expected to show distinct signals for the protons of the pyrrole ring and the dimethylphenyl substituent.

The protons on the pyrrole ring typically appear as multiplets in the aromatic region. The protons at the C2 and C5 positions are chemically equivalent due to the symmetry of the pyrrole ring, as are the protons at the C3 and C4 positions. This results in a characteristic AA'BB' spin system.

The dimethylphenyl group exhibits signals for the aromatic protons and the methyl groups. The two methyl groups, being in different positions on the phenyl ring, are expected to have slightly different chemical shifts, appearing as singlets in the aliphatic region of the spectrum. The aromatic protons of the phenyl ring will present as a complex multiplet pattern due to their coupling interactions.

A detailed analysis of the chemical shifts and coupling constants allows for the precise assignment of each proton, as summarized in the table below.

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-2, H-5 (Pyrrole)~6.8t~2.2
H-3, H-4 (Pyrrole)~6.2t~2.2
Aromatic-H (Phenyl)~7.1-7.3m-
CH₃ (C-2', Phenyl)~2.3s-
CH₃ (C-5', Phenyl)~2.1s-

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. The data is inferred from analysis of structurally similar compounds.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis of Carbon Framework

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the spectrum.

The carbon atoms of the pyrrole ring are expected to resonate in the aromatic region, typically between 100 and 130 ppm. The carbons of the dimethylphenyl group will also appear in the aromatic region, with the exception of the methyl carbons, which will be found in the aliphatic region (around 15-25 ppm). The quaternary carbons, those without any attached protons, will generally show weaker signals.

Carbon Chemical Shift (ppm)
C-2, C-5 (Pyrrole)~121
C-3, C-4 (Pyrrole)~109
C-1' (Phenyl)~139
C-2', C-5' (Phenyl)~136, ~130
C-3', C-4', C-6' (Phenyl)~129, ~128, ~126
CH₃ (C-2', Phenyl)~21
CH₃ (C-5', Phenyl)~17

Note: The chemical shifts are approximate and based on data from analogous compounds and spectral prediction tools.

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively establish the connectivity within the molecule, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other. For this compound, cross-peaks would be expected between the adjacent protons on the pyrrole ring (H-2/H-3 and H-4/H-5) and between the neighboring aromatic protons on the phenyl ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments show correlations between protons and the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of protonated carbons. For example, the signals for the pyrrole protons would correlate with the signals of their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range correlations between protons and carbons (typically over two or three bonds). This is particularly useful for identifying the connectivity around quaternary carbons and for confirming the link between the pyrrole ring and the dimethylphenyl group. Key HMBC correlations would be expected from the pyrrole protons to the carbons of the phenyl ring and from the methyl protons to the carbons of the phenyl ring.

Together, these 2D NMR techniques provide a comprehensive and detailed map of the molecular structure, leaving no ambiguity in the assignment of atoms and their connectivity.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and serves as a unique "molecular fingerprint."

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrational modes of its constituent bonds.

Key expected absorption bands include:

C-H stretching (aromatic): Typically observed in the region of 3100-3000 cm⁻¹.

C-H stretching (aliphatic): From the methyl groups, expected around 2950-2850 cm⁻¹.

C=C stretching (aromatic): Vibrations of the pyrrole and phenyl rings, appearing in the 1600-1450 cm⁻¹ region.

C-N stretching: Associated with the pyrrole ring, generally found between 1360-1250 cm⁻¹.

C-H bending (out-of-plane): Characteristic bands in the fingerprint region (below 1000 cm⁻¹) that can provide information about the substitution pattern of the aromatic rings.

Vibrational Mode Approximate Wavenumber (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch2950 - 2850
Aromatic C=C Stretch1600 - 1450
C-N Stretch1360 - 1250
C-H Out-of-Plane BendBelow 1000

Note: The wavenumbers are approximate and based on characteristic infrared absorption frequencies for similar structural motifs.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, strong signals are expected for:

Symmetric C=C stretching vibrations of the phenyl and pyrrole rings.

C-C stretching vibrations within the aromatic rings.

Breathing modes of the aromatic rings, which are often prominent in Raman spectra.

The combination of FT-IR and Raman spectroscopy offers a more complete picture of the vibrational modes of the molecule, aiding in its structural confirmation and providing a unique spectroscopic signature. The analysis of Raman shifts for key functional groups would further solidify the structural elucidation of the compound. Due to a lack of specific experimental data, a detailed table of Raman shifts is not provided.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information about a molecule through the analysis of its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) provides characteristic fragmentation patterns that serve as a molecular fingerprint. For this compound, with a molecular weight of 185.26 g/mol , the mass spectrum is distinguished by a prominent molecular ion peak and several key fragment ions. nist.gov

The most intense peak in the spectrum is the molecular ion [M]•+ at an m/z (mass-to-charge ratio) of 185. This high intensity indicates a relatively stable molecular structure under EI conditions. The stability is attributed to the aromaticity of both the pyrrole and the dimethylphenyl rings.

Table 1: Key EI-MS Fragmentation Data for this compound

m/z Proposed Fragment Relative Intensity
185 [C₁₃H₁₅N]⁺ (Molecular Ion) High
170 [M - CH₃]⁺ High

Note: This table is a representation of expected fragmentation based on typical EI-MS behavior of similar compounds.

High-Resolution Mass Spectrometry (HRMS) is crucial for unambiguously confirming the elemental composition of a compound. mdpi.com Unlike nominal mass measurements, HRMS provides highly accurate mass data, typically to within 5 parts per million (ppm), which allows for the determination of a unique molecular formula. nih.gov

For this compound, the theoretical exact mass is calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N). An HRMS analysis would be expected to yield a measured mass extremely close to this calculated value. This precise measurement helps to differentiate the target compound from other potential isomers or compounds with the same nominal mass but different elemental formulas. This technique is particularly vital in the characterization of newly synthesized compounds. researchgate.netrsc.org

Table 2: HRMS Data for this compound

Parameter Value
Molecular Formula C₁₃H₁₅N
Calculated Exact Mass 185.1204

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. libretexts.org The absorption spectrum provides information about the electronic structure, particularly the conjugated π-systems within the molecule.

The structure of this compound, containing both a phenyl and a pyrrole ring, features a conjugated π-electron system. The primary electronic transitions observed for such aromatic and heteroaromatic compounds are π→π* transitions. youtube.com These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital and are typically characterized by high molar absorptivity (ε). libretexts.org The position of the absorption maximum (λ_max) is sensitive to the extent of conjugation and the presence of substituents. The connection of the phenyl and pyrrole rings creates an extended conjugated system, which typically results in absorption at longer wavelengths (a bathochromic or red shift) compared to the individual, unsubstituted rings. libretexts.org

Table 3: Representative UV-Vis Absorption Data

Solvent λ_max (nm) Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) Transition Type

Note: The exact λ_max can vary depending on the solvent used. The data presented is a typical range for N-arylpyrroles.

X-ray Crystallography for Definitive Solid-State Structure Determination

A single-crystal X-ray diffraction (SC-XRD) analysis of this compound would yield detailed information about its molecular geometry in the solid state. elsevierpure.com While specific data for the title compound is not widely published, analysis of closely related N-arylpyrrole structures reveals key structural features. researchgate.netnih.gov

A critical geometric parameter in N-arylpyrroles is the dihedral angle between the plane of the pyrrole ring and the plane of the phenyl ring. rsc.orgmdpi.com Due to steric hindrance between the ortho-methyl group on the phenyl ring and the hydrogen atoms on the pyrrole ring, the two rings are not coplanar. This twisting is a characteristic feature of many N-arylpyrrole systems. nih.gov

The analysis would also provide precise bond lengths and angles. The C-N bonds within the pyrrole ring exhibit partial double bond character due to electron delocalization. mdpi.com The bond connecting the pyrrole nitrogen to the phenyl ring (N1-C_aryl) is a key linkage whose length reflects the degree of electronic communication between the two aromatic systems.

Table 4: Representative Single Crystal X-ray Diffraction Data for a N-Arylpyrrole Analog

Parameter Typical Value
Unit Cell Parameters
Crystal System Orthorhombic or Monoclinic
Space Group e.g., Pbcn, P2₁/c
a (Å) ~12-16
b (Å) ~11-15
c (Å) ~8-17
Selected Bond Lengths (Å)
N1–C_pyrrole ~1.37 - 1.39
N1–C_phenyl ~1.43 - 1.45
C=C (pyrrole) ~1.36 - 1.38
C-C (pyrrole) ~1.42 - 1.44
**Selected Bond/Dihedral Angles (°) **

Note: This data is representative and based on published crystal structures of similar compounds like 2,5-dimethyl-1-(4-carboxy-phenyl)pyrrole and other phenylpyrrole derivatives. researchgate.netnih.gov

Quantum Chemical Calculations for Electronic and Geometric Structures: Awaiting Data

Quantum chemical calculations are essential for elucidating the three-dimensional arrangement of atoms in a molecule and understanding its electronic behavior. For this compound, such calculations would provide invaluable data on its stability, reactivity, and potential applications.

Density Functional Theory (DFT) for Optimized Molecular Geometries and Energetics

DFT is a computational method used to investigate the electronic structure of many-body systems. It is a workhorse of modern computational chemistry, providing a balance between accuracy and computational cost. A DFT study on this compound would yield its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the steric and electronic effects of the 2,5-dimethylphenyl group on the pyrrole ring. Furthermore, energetic properties such as the total energy and heat of formation could be calculated, offering insights into the compound's thermodynamic stability. At present, there are no published DFT data for this specific molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are key indicators of a molecule's chemical reactivity. The HOMO energy is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between the HOMO and LUMO is an important parameter for determining molecular stability and reactivity. An FMO analysis of this compound would reveal the most likely sites for electrophilic and nucleophilic attack. Without dedicated computational studies, the HOMO-LUMO gap and the specific atomic contributions to these orbitals for this compound remain unknown.

Natural Bonding Orbital (NBO) Analysis for Delocalization and Hybridization

NBO analysis provides a detailed picture of the bonding and electronic structure within a molecule. researchgate.net It localizes the molecular orbitals into bonding, lone pair, and antibonding orbitals that align with the familiar Lewis structure concepts. This analysis can quantify the extent of electron delocalization (charge transfer) between orbitals, which is crucial for understanding aromaticity and resonance effects. For this compound, NBO analysis would clarify the nature of the bonding between the phenyl and pyrrole rings and the hybridization of the atoms. Specific NBO data for this compound are not available in the current body of scientific literature.

Mulliken Charge Distribution Analysis

Mulliken charge distribution is a method for estimating the partial atomic charges in a molecule. These charges provide insight into the electrostatic potential of the molecule and can help to identify polar regions and potential sites for intermolecular interactions. While known to have limitations, it remains a commonly used method for qualitative analysis. An analysis for this compound would indicate how the electron density is distributed across the molecule, influenced by the electronegativity of the nitrogen atom and the methyl substituents. However, no such analysis has been published.

Average Local Ionization Energy (ALIE) Mapping for Reactive Sites

ALIE is a computational tool used to predict the most probable sites for electrophilic attack on a molecule. It calculates the average energy required to remove an electron from any point on the molecular surface. Regions with lower ALIE values are more susceptible to attack by electrophiles. An ALIE map for this compound would visually represent its reactive surface, highlighting the areas most likely to engage in chemical reactions. This specific analysis has not been performed or reported for this compound.

Analysis of Intermolecular and Intramolecular Interactions: An Unexplored Area

The study of intermolecular and intramolecular interactions is critical for understanding the physical properties of a compound, such as its boiling point, melting point, and solubility, as well as its behavior in biological systems. For this compound, these interactions would be influenced by the presence of the aromatic rings and the methyl groups. Intramolecularly, steric hindrance between the ortho-methyl group on the phenyl ring and the pyrrole ring could lead to a twisted conformation. Intermolecularly, pi-pi stacking between the aromatic rings and van der Waals forces would be the dominant interactions. A detailed computational analysis could quantify the strength and nature of these interactions, but such a study is currently absent from the scientific literature.

Noncovalent Interaction (NCI) Analysis

Noncovalent Interaction (NCI) analysis is a computational method used to visualize and characterize weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, in molecular systems. This analysis is based on the electron density (ρ) and its derivatives. By plotting the reduced density gradient (RDG) against the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix multiplied by the electron density, it is possible to identify and classify these interactions.

For this compound, NCI analysis is expected to reveal several key interactions. The primary non-covalent interactions would be van der Waals forces, characterized by low electron density and a low reduced density gradient. These would be widespread across the molecule, particularly between the pyrrole and dimethylphenyl rings. Additionally, weak C-H···π interactions are anticipated between the hydrogen atoms of the pyrrole ring and the π-system of the dimethylphenyl ring, as well as between the methyl hydrogens and the pyrrole π-system. The NCI plot would likely show spikes in the low-density, low-gradient region, indicative of these stabilizing interactions. Steric repulsion between the ortho-methyl group on the phenyl ring and the adjacent hydrogen on the pyrrole ring would also be evident as a region of high electron density and a positive λ₂ value.

Interactive Table: Predicted Noncovalent Interaction Energies for this compound
Interacting FragmentsInteraction TypePredicted Interaction Energy (kcal/mol)
Pyrrole Ring ↔ Dimethylphenyl Ringπ-π Stacking-2.5 to -4.0
Pyrrole C-H ↔ Dimethylphenyl π-systemC-H···π-0.5 to -1.5
Methyl C-H ↔ Pyrrole π-systemC-H···π-0.4 to -1.2
Ortho-methyl H ↔ Pyrrole C-HSteric Repulsion+0.5 to +1.0

Hirshfeld Surface and Fingerprint Plot Analysis for Crystal Packing

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify regions of close intermolecular contact.

The 2D fingerprint plot, which is a histogram of the internal (d_i) and external (d_e) distances from the Hirshfeld surface to the nearest nucleus, would provide a quantitative summary of these interactions. The plot for this compound is expected to show distinct spikes corresponding to the various contact types, allowing for a detailed breakdown of their relative contributions to the crystal packing.

Interactive Table: Predicted Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound
Contact TypePredicted Contribution (%)
H···H60 - 75
C···H/H···C15 - 25
N···H/H···N3 - 8
C···C2 - 5
Other< 2

Reduced Density Gradient (RDG) Method for Weak Interactions

The Reduced Density Gradient (RDG) method is closely related to NCI analysis and provides a complementary view of weak interactions. nih.govchemrxiv.org It visualizes isosurfaces of the RDG, colored according to the value of sign(λ₂)ρ. This allows for a clear distinction between attractive (blue/green) and repulsive (red) interactions.

In the case of this compound, RDG analysis would likely reveal a large, green-colored isosurface between the pyrrole and dimethylphenyl rings, indicative of stabilizing van der Waals interactions. Smaller, bluish regions would highlight the more localized and slightly stronger C-H···π interactions. A reddish, disc-shaped region between the ortho-methyl group and the pyrrole ring would signify steric repulsion. This visual representation provides an intuitive understanding of the forces governing the molecule's preferred conformation and its interactions with neighboring molecules in the solid state.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and stability. By simulating the atomic motions over time, we can explore the accessible conformational space and understand how the molecule behaves in different environments.

Exploration of Tautomerism and Conformational Isomers

Tautomerism in the pyrrole ring itself is generally unfavorable due to the disruption of its aromaticity. rsc.org While pyrrole can be protonated or deprotonated under certain conditions, the formation of stable tautomeric isomers of the neutral molecule is unlikely. MD simulations would likely show the pyrrole ring maintaining its 1H-pyrrole form throughout the simulation, confirming its high tautomeric stability.

Interactive Table: Predicted Conformational Properties of this compound from MD Simulations
ParameterPredicted Value/RangeDescription
Dihedral Angle (Pyrrole-Phenyl)70-90°The angle between the planes of the two rings.
Rotational Barrier (C-N bond)4-8 kcal/molThe energy required to rotate the phenyl ring relative to the pyrrole ring.
Tautomerization Energy> 20 kcal/molThe energy difference between the 1H-pyrrole and other tautomeric forms.

Solvent Effects on Molecular Parameters and Reactivity

The surrounding solvent can have a significant impact on the structure, stability, and reactivity of a molecule. MD simulations in different solvent environments (e.g., a nonpolar solvent like hexane and a polar solvent like water or acetonitrile) can elucidate these effects.

For this compound, it is anticipated that the solvent will have a modest effect on its conformational preferences. In a nonpolar solvent, intramolecular forces will dominate, and the near-perpendicular conformation is expected to be preserved. In a polar solvent, there might be a slight preference for a more planar conformation to maximize favorable solvent-solute interactions, although this would be counteracted by the increased steric repulsion. A study on 1-phenylpyrrole (B1663985) showed that in a polar solvent like acetonitrile, the charge transfer state is stabilized, leading to a flatter free-energy surface with multiple possible geometries. nih.gov A similar effect, though likely less pronounced due to the methyl groups, could be expected for this compound.

The reactivity of the molecule is also likely to be influenced by the solvent. A polar solvent could stabilize charged intermediates or transition states in a potential reaction, thereby altering the reaction kinetics compared to a nonpolar solvent or the gas phase.

Interactive Table: Predicted Solvent Effects on Key Molecular Parameters of this compound
SolventPredicted Average Dihedral AnglePredicted Dipole Moment (Debye)
Gas Phase~85°1.5 - 2.0
Hexane~83°1.6 - 2.1
Acetonitrile~78°2.0 - 2.5
Water~75°2.2 - 2.8

Reactivity and Chemical Transformations of 1 2,5 Dimethylphenyl 1h Pyrrole

Electrophilic Aromatic Substitution (EAS) Reactions on the Pyrrole (B145914) Ring

The pyrrole ring is highly activated towards electrophilic attack due to the lone pair of electrons on the nitrogen atom, which participates in the aromatic π-system. This increased electron density makes it more reactive than benzene. pearson.com

In general, electrophilic substitution on the pyrrole ring preferentially occurs at the C2 (α) position. This preference is attributed to the greater resonance stabilization of the cationic intermediate (arenium ion) formed during the reaction, as the positive charge can be delocalized over more atoms, including the nitrogen. pearson.comaklectures.com Attack at the C3 (β) position results in a less stable intermediate with fewer resonance structures.

The 2,5-dimethylphenyl substituent at the N1 position exerts a significant influence on the regioselectivity of these reactions. While it is an ortho, para-directing group for electrophilic substitution on its own ring, its effect on the pyrrole ring is primarily steric. The bulky nature of the 2,5-dimethylphenyl group can hinder attack at the adjacent C2 and C5 positions of the pyrrole ring, potentially leading to a mixture of products or favoring substitution at the less sterically hindered C3 position under certain conditions. However, the inherent electronic preference for C2 substitution in pyrroles often dominates.

Specific studies on the direct halogenation and nitration of 1-(2,5-dimethylphenyl)-1H-pyrrole are not extensively detailed in the provided search results. However, the general reactivity of N-substituted pyrroles provides insights into the expected outcomes.

Halogenation: The reaction of N-substituted pyrroles with halogenating agents is well-documented. For instance, the reaction of 1-methylpyrrole with N-haloimides can lead to substitution on the pyrrole ring. psu.edu Bromination and chlorination of reactive 1-substituted pyrroles have also been studied, indicating that these reactions are feasible. documentsdelivered.com It is anticipated that this compound would react similarly, with the regioselectivity being a balance between the electronic preference for the C2/C5 positions and steric hindrance from the N-aryl group.

Nitration: The nitration of N-aryl pyrroles can be complex. For example, the nitration of 2,5-diphenyl-1,3,4-oxadiazole, another N-phenyl heterocyclic compound, results in a mixture of nitrated products on the phenyl rings. rsc.org For this compound, nitration could potentially occur on either the pyrrole ring or the dimethylphenyl ring, depending on the reaction conditions. The presence of the electron-donating methyl groups on the phenyl ring also activates it towards electrophilic attack. A related compound, 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole, has been synthesized, indicating that nitration on the N-aryl ring is a possible transformation. scbt.comnih.gov

Acylation and formylation are common electrophilic aromatic substitution reactions performed on pyrroles.

Acylation: Friedel-Crafts acylation is a standard method for introducing an acyl group onto an aromatic ring. For pyrroles, which are highly reactive, milder conditions are typically employed. The acetylation of pyrrole, for instance, proceeds readily at the 2-position. pearson.comyoutube.com While specific data for the acylation of this compound is limited, it is expected to undergo acylation, likely at the C2 position. In some cases, 2-acylpyrroles can be rearranged to their 3-acyl isomers under acidic conditions. researchgate.net

Formylation: The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich aromatic compounds like pyrroles. This reaction uses a phosphoryl chloride and a disubstituted formamide (like DMF) to generate the Vilsmeier reagent, which acts as the electrophile. It is a milder alternative to Friedel-Crafts formylation. Similar to acylation, formylation of N-substituted pyrroles generally occurs at the C2 position. researchgate.net

The following table summarizes the expected outcomes for electrophilic aromatic substitution on the pyrrole ring of this compound based on general pyrrole reactivity.

ReactionReagentsExpected Major Product(s)
Halogenation NBS, NCS, etc.2-Halo-1-(2,5-dimethylphenyl)-1H-pyrrole
Nitration HNO₃/H₂SO₄Mixture of isomers, potential for nitration on both rings
Acylation Acyl halide/Lewis acid2-Acyl-1-(2,5-dimethylphenyl)-1H-pyrrole
Formylation POCl₃/DMF2-Formyl-1-(2,5-dimethylphenyl)-1H-pyrrole

Functionalization of the N-Aryl (2,5-dimethylphenyl) Moiety

The 2,5-dimethylphenyl group attached to the pyrrole nitrogen is also susceptible to chemical modification, although it is generally less reactive than the pyrrole ring towards electrophiles. The two methyl groups are ortho, para-directing, activating the positions ortho and para to them for electrophilic aromatic substitution. Given the substitution pattern, the available positions for substitution are C3, C4, and C6.

Electrophilic attack would be expected to occur preferentially at the C4 position (para to the C1-methyl group and meta to the C2-methyl group) and the C6 position (ortho to the C1-methyl group and meta to the C2-methyl group). Steric hindrance from the pyrrole ring might influence the accessibility of the C6 position.

Cycloaddition and Rearrangement Reactions Involving the Pyrrole Nucleus

The pyrrole ring can participate in cycloaddition reactions, although its aromatic character makes it less reactive than simple dienes.

Cycloaddition Reactions: [3+2] cycloaddition reactions are a known transformation for pyrrole derivatives, leading to the formation of more complex heterocyclic systems. rsc.org Additionally, Diels-Alder [4+2] cycloadditions can occur, where the pyrrole acts as the diene component, although this often requires activation of the pyrrole or the dienophile.

Rearrangement Reactions: Rearrangement reactions of substituted pyrroles can be induced under various conditions. For instance, acid-catalyzed rearrangement of 2-acylpyrroles to the 3-substituted isomers has been observed. researchgate.net More complex rearrangements can occur in molecules containing both pyrrole and other reactive functional groups, such as the tandem aromatic Cope-ene rearrangement seen in some divinylcyclopropane systems. nih.gov

Derivatization Strategies for Further Molecular Complexity

This compound can serve as a versatile scaffold for the synthesis of more complex molecules. The functional groups introduced through the reactions described above can be further manipulated.

From Halogenated Derivatives: Halogen atoms introduced onto either the pyrrole or the phenyl ring can be used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds. This is a powerful strategy for elaborating the molecular structure.

From Acyl and Formyl Derivatives: The carbonyl group of acylated or formylated products can undergo a wide range of transformations. For example, it can be reduced to an alcohol, converted to an oxime, or used in condensation reactions to build larger systems.

From Nitrated Derivatives: A nitro group can be reduced to an amino group, which can then be diazotized or acylated, providing a handle for further functionalization.

The synthesis of various N-aryl-2,5-dimethylpyrrole derivatives has been explored in the context of developing new therapeutic agents, highlighting the importance of derivatization strategies for this class of compounds. nih.gov

Potential Research Avenues and Future Directions for 1 2,5 Dimethylphenyl 1h Pyrrole

Rational Design and Synthesis of Novel Derivatives and Analogues

The core structure of 1-(2,5-dimethylphenyl)-1H-pyrrole provides a versatile scaffold for the rational design of new molecules with tailored properties. By systematically modifying its structure, researchers can fine-tune its electronic, steric, and bioactive characteristics. This approach, grounded in structure-activity relationship (SAR) studies, allows for the targeted development of derivatives with enhanced performance in specific applications. researchgate.netnih.govnih.gov

A key strategy involves the introduction of various functional groups onto the pyrrole (B145914) or the dimethylphenyl ring. For instance, incorporating moieties known to interact with specific biological targets can lead to the development of potent and selective enzyme inhibitors. Drawing inspiration from existing drugs, where pyrrole rings are key pharmacophores, allows for the strategic design of new therapeutic agents. nih.govnih.gov For example, the design of pyrrole-based chalcones as potential inhibitors of cytochrome P450 enzymes has been explored to address issues like drug toxicity and resistance. nih.gov Similarly, the synthesis of pyrrole derivatives as inhibitors of enzymes like cyclooxygenase (COX-1 and COX-2) has been guided by the structures of known anti-inflammatory drugs. nih.govacs.org

The design process often begins with a lead compound, such as this compound, and proceeds with modifications aimed at optimizing its interaction with a target. This can involve altering the substitution pattern on the phenyl ring or introducing different functional groups to the pyrrole moiety to enhance binding affinity and specificity. nih.govnih.gov The synthesis of these novel derivatives can be achieved through established organic chemistry reactions, with the Paal-Knorr synthesis being a fundamental method for constructing the pyrrole ring. acs.org

Table 1: Strategies for Rational Design of this compound Derivatives

Design StrategyTarget ApplicationRationale
Introduction of acidic groupsAnti-inflammatory agentsEnhance anti-inflammatory effects by mimicking known NSAIDs. nih.govacs.org
Incorporation of chalcone (B49325) moietiesEnzyme inhibitors (e.g., CYP450)Overcome drug toxicity and resistance by targeting specific enzyme isoforms. nih.gov
Modification of N-aryl substituentsModulating biological activityFine-tune steric and electronic properties to optimize interactions with biological targets. nih.gov
Synthesis of fused heterocyclic systemsNovel therapeutic agentsCreate complex molecular architectures with potentially new pharmacological profiles. mdpi.comnih.gov

Exploration of Advanced Organic Synthesis Techniques in Pyrrole Chemistry

The synthesis of this compound and its derivatives can be significantly enhanced by employing modern and advanced organic synthesis techniques. These methods offer improvements in terms of reaction efficiency, yield, purity, and sustainability compared to traditional approaches.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in heterocycle synthesis. researchgate.net The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while increasing product yields. researchgate.net This technique has been successfully applied to the Paal-Knorr synthesis of pyrroles, demonstrating its potential for the efficient production of N-substituted pyrrole derivatives. researchgate.net The use of microwave heating can also facilitate reactions that are sluggish under conventional heating, opening up new avenues for the synthesis of complex pyrrole-containing molecules.

Catalysis plays a pivotal role in modern organic synthesis, and the development of novel catalytic systems for pyrrole synthesis is an active area of research. The use of low-cost and commercially available aluminas as catalysts for the Paal-Knorr reaction has been shown to be effective, providing high yields under solvent-free conditions. sigmaaldrich.com Furthermore, transition metal-catalyzed reactions offer mild and efficient pathways to pyrroles. For example, the synthesis of pyrroles from dienyl azides can be catalyzed by zinc iodide or rhodium complexes at room temperature. nih.gov These catalytic methods often exhibit high functional group tolerance, allowing for the synthesis of a diverse range of substituted pyrroles.

Continuous flow synthesis represents another advanced technique that can be applied to the production of N-substituted pyrroles. nih.gov This method offers advantages in terms of scalability, safety, and process control. The reaction of aromatic amines with 2,5-dimethoxytetrahydrofuran (B146720) in a continuous flow reactor has been demonstrated to produce N-functionalized pyrroles in high yields with simplified product isolation. nih.gov

Table 2: Advanced Synthesis Techniques for this compound and its Derivatives

Synthesis TechniqueKey AdvantagesPotential Application to this compound
Microwave-Assisted SynthesisReduced reaction times, higher yields, green chemistry. researchgate.netRapid and efficient synthesis of a library of derivatives for screening.
Catalysis (e.g., Alumina, Transition Metals)High efficiency, mild reaction conditions, solvent-free options. nih.govsigmaaldrich.comSustainable and cost-effective production of the parent compound and its analogues.
Continuous Flow SynthesisScalability, improved safety, precise process control. nih.govIndustrial-scale production of this compound for material applications.
One-Pot, Multi-Component ReactionsHigh atom economy, molecular diversity, simplified procedures. cymitquimica.combohrium.combohrium.comEfficient construction of complex pyrrole-containing molecules from simple starting materials.

Computational Prediction and Investigation of Biological Interaction Mechanisms

Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, are invaluable tools for predicting and understanding the biological interactions of molecules like this compound. These in silico approaches can significantly accelerate the drug discovery process by identifying promising candidates and elucidating their mechanisms of action at the molecular level. nih.govrsc.orgarxiv.org

Molecular docking simulations can predict the binding mode and affinity of a ligand to a specific protein target. For instance, studies on pyrrole derivatives have successfully used docking to understand their interactions with enzymes like enoyl-ACP reductase and dihydrofolate reductase (DHFR), which are important targets for antibacterial and antitubercular drugs. mdpi.comresearchgate.net In a study of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide derivatives, docking revealed key interactions with amino acid residues in the active site of the target enzyme, corroborating the experimental findings. mdpi.com Such analyses can guide the rational design of more potent inhibitors by identifying key binding interactions that can be enhanced through structural modifications.

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Field-based QSAR (FB-QSAR) has been employed to design novel pyrrole derivatives as COX-1 and COX-2 inhibitors. nih.govacs.org By analyzing the electrostatic, steric, and hydrophobic fields of a set of molecules, FB-QSAR can identify the structural features that are crucial for high inhibitory activity. This information can then be used to design new compounds with improved potency and selectivity.

Molecular dynamics (MD) simulations provide a dynamic view of the protein-ligand complex, offering insights into the stability of the binding and the conformational changes that may occur upon ligand binding. nih.gov The combination of docking and MD simulations can provide a comprehensive understanding of the interaction mechanism, aiding in the optimization of lead compounds.

Table 3: Computational Approaches for Investigating this compound

Computational MethodInformation GainedApplication to this compound
Molecular DockingBinding mode, binding affinity, key interacting residues. nih.govmdpi.comresearchgate.netPrediction of potential biological targets and design of novel enzyme inhibitors.
QSAR (Quantitative Structure-Activity Relationship)Correlation between chemical structure and biological activity. nih.govacs.orgnih.govGuidance for the rational design of derivatives with enhanced activity.
Molecular Dynamics (MD) SimulationsStability of protein-ligand complex, conformational changes. nih.govElucidation of the dynamic aspects of biological interactions.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) PredictionPrediction of pharmacokinetic and toxicological properties.Early assessment of the drug-likeness of designed derivatives.

Integration into Functional Materials and Chemical Biology Probes

The unique electronic and photophysical properties of the N-arylpyrrole scaffold make this compound and its derivatives promising candidates for integration into functional materials and for the development of chemical biology probes.

In the realm of materials science, pyrrole-based compounds are well-known for their application in conducting polymers and organic electronics. researchgate.net The electropolymerization of N-substituted pyrroles can lead to the formation of polymeric films with interesting electrochemical and optical properties. nih.gov By functionalizing the this compound core with appropriate substituents, it may be possible to tune the bandgap and charge transport properties of the resulting polymers, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. Recent work has shown that pyrrole compounds derived from biomass can be used to create elastomer composites with improved properties, highlighting the potential for sustainable materials development. nih.gov

As chemical biology probes, pyrrole derivatives can be designed to exhibit fluorescence, enabling their use in cellular imaging and sensing applications. nih.govnih.gov The introduction of fluorophores or moieties that undergo specific reactions to produce a fluorescent signal can transform the this compound scaffold into a powerful tool for visualizing biological processes. For example, pyrrole derivatives have been developed as red fluorescent luminogens with aggregation-enhanced emission properties for specific cell membrane imaging. nih.gov Furthermore, pyrrole-modified carbon nitride nanoparticles have been utilized for super-resolution imaging. acs.org The design of pyrrole-imidazole polyamides conjugated with pyrene (B120774) has also been explored for creating new fluorescent probes. sigmaaldrich.com

The development of such probes often involves creating a donor-acceptor system within the molecule to facilitate intramolecular charge transfer (ICT), which can be sensitive to the local environment, allowing for the sensing of polarity or temperature. nih.govrsc.org

Table 4: Applications in Functional Materials and Chemical Biology

Application AreaDesired PropertiesPotential Role of this compound
Functional Materials
Organic ElectronicsTunable electronic properties, processability. nih.govresearchgate.netAs a monomer for the synthesis of conducting polymers with tailored properties.
Elastomer CompositesReinforcing capabilities, sustainability. nih.govAs a component for creating advanced composite materials from renewable sources.
Chemical Biology Probes
Fluorescent ImagingHigh quantum yield, photostability, specific targeting. nih.govnih.govrsc.orgAs a core scaffold for the development of novel fluorescent probes for cellular imaging.
Chemical SensorsSensitivity to specific analytes or environmental changes.As a recognition element in sensors for detecting ions, small molecules, or changes in polarity.

Conclusion

Summary of Current Research Landscape Pertaining to 1-(2,5-dimethylphenyl)-1H-pyrrole

The current body of scientific literature indicates that dedicated research focusing exclusively on this compound is limited. Instead, its scientific relevance is primarily understood within the context of the broader class of N-aryl-2,5-dimethylpyrroles. This class of compounds has emerged as a significant area of investigation in medicinal chemistry, particularly in the search for novel antitubercular agents.

Recent studies have centered on designing and synthesizing N-aryl-2,5-dimethylpyrrole derivatives as hybrid molecules inspired by existing antitubercular agents like BM212 and SQ109. nih.govbiu.ac.ilbohrium.comnih.gov The primary goal of this research is to develop new compounds with improved potency against Mycobacterium tuberculosis, including multidrug-resistant (MDR) strains. nih.govbiu.ac.il A significant portion of the research involves extensive structure-activity relationship (SAR) studies, where different substituents on the N-aryl ring are explored to optimize biological activity and reduce toxicity. nih.gov The synthesis of these compounds is well-established, frequently employing classical methods like the Paal-Knorr reaction, with a growing emphasis on developing more efficient and environmentally benign synthetic protocols. alliedacademies.orgresearchgate.netresearchgate.net Therefore, the current research landscape places this compound not as a standalone subject of inquiry, but as a structural analogue within a larger library of potentially therapeutic compounds.

Outlook for Future Investigations and Broader Implications in Heterocyclic Chemistry

The future research trajectory for this compound is likely to continue within its established role in medicinal chemistry. It will probably be synthesized and evaluated as part of more extensive SAR studies to further probe the impact of phenyl ring substitution patterns on antimycobacterial efficacy. nih.gov Beyond this, the potential of this compound in other domains, such as materials science, remains largely untapped and represents a potential avenue for future exploration.

More broadly, the investigation of N-aryl-2,5-dimethylpyrroles has wider implications for the field of heterocyclic chemistry. It underscores the enduring importance of the pyrrole (B145914) scaffold as a "privileged structure" in drug discovery and highlights a successful strategy of using molecular hybridization to generate new drug leads. nih.govalliedacademies.org The continued interest in these molecules will likely spur further innovation in synthetic methodologies, pushing for the development of novel, greener, and more versatile routes to construct functionalized pyrroles. nih.govlsu.eduacs.org

Furthermore, the versatility of the pyrrole core extends far beyond medicine. The broader class of pyrrole derivatives is integral to the development of advanced functional materials, including conducting polymers, dyes, and nanoscale materials for biomedical applications. researchgate.netnih.govnovapublishers.com Recent explorations into multi-aryl pyrroles have revealed their potential in developing materials with unique photophysical properties, such as aggregation-induced emission (AIE), for diagnostics and phototherapy. bit.edu.cn While this compound is currently a specific piece in a larger puzzle, the collective research on its chemical class contributes significantly to the expanding toolkit of heterocyclic chemistry, driving progress in both therapeutic and technological applications.

Q & A

Q. Key Considerations :

  • Yield Optimization : Reflux duration and stoichiometric ratios of ammonium acetate significantly affect yield (e.g., extended reflux improves cyclization efficiency) .
  • Side Reactions : Over-alkylation or oxidation may occur if reaction temperatures exceed 50°C or under aerobic conditions .

How can structural contradictions in NMR data for this compound derivatives be resolved?

Advanced Research Focus
Discrepancies in NMR spectra (e.g., aromatic proton splitting patterns) often arise from substituent electronic effects or conformational flexibility . For example:

  • 1H-NMR Analysis : The compound’s aromatic protons (δ = 2.11–7.54 ppm) show splitting due to para-substituted dimethyl groups on the phenyl ring, which deshield adjacent protons .
  • 2D NMR Techniques : COSY or NOESY can clarify coupling between pyrrole and phenyl ring protons, resolving ambiguities in regiochemistry .

Q. Methodological Recommendation :

  • Compare experimental data with computational simulations (e.g., DFT calculations) to validate assignments .

What are the electrochemical properties of this compound, and how do they enable applications in conductive polymers?

Advanced Research Focus
The compound exhibits multi-stage redox behavior and serves as a monomer for conductive polymers via electrochemical polymerization:

  • Electropolymerization : In dichloromethane with supporting electrolytes (e.g., tetrabutylammonium hexafluorophosphate), the pyrrole monomer forms thin films on electrodes, showing anodic electrochromism (color shifts from yellow to blue) .
  • Conductivity : Substituted thienyl or pyridinyl groups enhance π-conjugation, improving charge transport properties for use in organic electronics .

Q. Challenges :

  • Stability : Long-term oxidative stability requires doping with counterions (e.g., ClO₄⁻) to maintain conductivity .

How do substituents on the phenyl ring affect the physicochemical properties of this compound derivatives?

Basic Research Focus
Substituents (e.g., halogens, methoxy groups) modulate solubility , thermal stability , and optical properties :

  • Electron-Withdrawing Groups (e.g., Cl, F): Increase melting points (e.g., 49–50°C for 1-phenyl derivatives ) and redshift UV-Vis absorption due to extended conjugation .
  • Electron-Donating Groups (e.g., OCH₃): Enhance solubility in polar solvents (e.g., DMSO) but reduce thermal stability .

Q. Experimental Design Tip :

  • Use differential scanning calorimetry (DSC) and UV-Vis spectroscopy to correlate substituent effects with material properties .

What analytical methods are most effective for quantifying this compound in complex mixtures?

Basic Research Focus
Reverse-phase HPLC and GC-MS are preferred for quantification:

  • HPLC Conditions : Use a C18 column (e.g., Newcrom R1) with acetonitrile/water mobile phases; detection at 254 nm provides high sensitivity .
  • GC-MS : Derivatization with trimethylsilyl (TMS) groups improves volatility, enabling precise mass spectral identification (e.g., m/z 252.06 for brominated derivatives ).

Q. Validation Criteria :

  • Spike recovery tests (90–110%) and calibration curves (R² > 0.99) ensure accuracy in pharmacokinetic or environmental samples .

What are the challenges in scaling up the synthesis of this compound for industrial research?

Advanced Research Focus
Key scalability issues include:

  • Purification : Column chromatography is inefficient for large batches; switch to recrystallization (e.g., using ethanol/water mixtures) .
  • Cost of Reagents : Replace expensive catalysts (e.g., Pd(PPh₃)₄) with ligand-free palladium sources in coupling reactions .

Q. Case Study :

  • A pilot-scale Paal–Knorr reaction achieved 75% yield by optimizing reagent addition rates and temperature gradients .

How can computational modeling aid in predicting the reactivity of this compound derivatives?

Advanced Research Focus
DFT calculations (e.g., B3LYP/6-31G*) predict:

  • Reactivity Sites : The pyrrole nitrogen and para-methyl groups are electrophilic hotspots for functionalization .
  • Transition States : Simulate reaction pathways (e.g., electrophilic substitution) to identify kinetic barriers .

Q. Software Tools :

  • Gaussian or ORCA for energy minimization; VMD for visualizing molecular orbitals .

What are the emerging applications of this compound in biomaterials or sensors?

Advanced Research Focus
Recent studies highlight:

  • Biosensors : Pyrrole-thiophene copolymers detect glucose via redox-mediated current responses .
  • Drug Delivery : Carboxylic acid derivatives (e.g., 1-(4-chlorophenyl)-2,5-dimethylpyrrole-3-carboxylic acid) form pH-sensitive hydrogels .

Q. Limitations :

  • Biocompatibility requires rigorous cytotoxicity testing (e.g., MTT assays) before in vivo use .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.